molecular formula C18H17ClN6O3S B10982624 4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B10982624
M. Wt: 432.9 g/mol
InChI Key: IXSZJYXVOBAHFB-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a benzamide moiety, and a thiazinan-2-yl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the tetrazole ring and the thiazinan-2-yl group. Common reagents used in these reactions include chlorinating agents, tetrazole-forming reagents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiazinan-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan-2-yl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: Shares the thiazinan-2-yl group and exhibits similar pharmacological activities.

    Imidazole-containing compounds: Similar in terms of heterocyclic structure and potential biological activities.

Uniqueness

4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17ClN6O3S

Molecular Weight

432.9 g/mol

IUPAC Name

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H17ClN6O3S/c19-13-3-8-16(17(11-13)24-12-20-22-23-24)18(26)21-14-4-6-15(7-5-14)25-9-1-2-10-29(25,27)28/h3-8,11-12H,1-2,9-10H2,(H,21,26)

InChI Key

IXSZJYXVOBAHFB-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

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